

Technical Support Center: Optimizing Protein Digestion with Triethylammonium Bicarbonate (TEAB)

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Compound of Interest		
Compound Name:	Triethylammonium bicarbonate	
Cat. No.:	B091458	Get Quote

Welcome to the technical support center for improving protein digestion efficiency in the presence of **Triethylammonium Bicarbonate** (TEAB). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is Triethylammonium Bicarbonate (TEAB) used as a buffer for protein digestion?

A1: TEAB is a volatile buffer, which makes it compatible with mass spectrometry (MS) as it can be easily removed by lyophilization.[1] Its primary advantage is its lack of primary amines, which makes it the buffer of choice for experiments involving amine-reactive isobaric tagging reagents like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags) for protein quantification.[1][2][3]

Q2: What is the optimal pH and concentration for TEAB in trypsin digestion?

A2: Aqueous solutions of TEAB typically have a pH of around 8.0 to 8.5, which is within the optimal range for trypsin activity.[1][4] While concentrations can vary, a range of 25-100 mM is commonly used.[2] However, to minimize artificial deamidation, lower concentrations of 25-50 mM are recommended.[2]



Q3: What is artificial deamidation and how does TEAB contribute to it?

A3: Artificial deamidation is a non-enzymatic modification of asparagine (Asn) and glutamine (Gln) residues that can occur during sample preparation, leading to the misidentification of post-translational modifications.[5][6] Studies have shown that TEAB can be a strong catalyst for Asn deamidation, with a significantly higher rate compared to other common digestion buffers like ammonium bicarbonate (ABC) and Tris-HCl.[2][6][7] The half-life of Asn deamidation in 50 mM TEAB at 37°C is approximately 9 hours.[2]

Q4: Are there alternatives to TEAB for protein digestion?

A4: Yes, several alternatives to TEAB can be used depending on the experimental goals.

- Ammonium Bicarbonate (ABC): A widely used, volatile, and less expensive alternative that is also compatible with MS.[1]
- Tris-HCl: A common buffer that is reported to be a mild catalyst of deamidation.[2]
- HEPES: This buffer has been shown to result in the least amount of artificial deamidation compared to TEAB, ABC, and Tris-HCl.[4][5]
- Ammonium Acetate (pH 6): This buffer can significantly reduce deamidation but may also reduce the activity of trypsin, leading to a higher number of missed cleavages.[2][6]

Troubleshooting Guide

Problem 1: Poor protein solubility in TEAB buffer, especially after acetone precipitation.

- Cause: Proteins, particularly after precipitation, can be difficult to resolubilize in TEAB alone. [8]
- Solution:
 - Use of MS-Compatible Surfactants: Incorporate surfactants like RapiGest, Invitrosol, or PPS Silent Surfactant to improve protein solubilization and digestion efficiency. These surfactants are designed to be compatible with downstream mass spectrometry analysis.
 [9][10]

Troubleshooting & Optimization





- Filter-Aided Sample Preparation (FASP): This method is effective for solubilizing and digesting proteins, especially from complex samples. In the final steps, the membrane can be washed with TEAB before adding trypsin.[8][11]
- Avoid Complete Drying: When using a centrifugal evaporator (SpeedVac), avoid drying the protein pellet completely, as this can make it harder to redissolve.[12]

Problem 2: High levels of artificial deamidation observed in mass spectrometry data.

- Cause: TEAB is known to increase the rate of artificial asparagine deamidation.[2][6]
- Solution:
 - Buffer Exchange: If your experimental design allows, consider switching to a buffer that causes less deamidation, such as HEPES.[4][5]
 - Lower Buffer Concentration: Using a lower concentration of TEAB (e.g., 25-50 mM) can help reduce the rate of deamidation.
 - Shorter Incubation Time: Modifying the digestion protocol to use shorter incubation times, possibly at slightly elevated temperatures, can minimize the extent of deamidation.[4][5]

Problem 3: Incomplete protein digestion (high number of missed cleavages).

- Cause: Several factors can lead to incomplete digestion, including suboptimal reaction conditions, insufficient enzyme concentration, or the presence of contaminants.[13]
- Solution:
 - Ensure Proper Denaturation: Inefficient denaturation will prevent trypsin from accessing cleavage sites. Use denaturing agents like urea or SDS in the initial steps. If using urea, ensure the final concentration is below 1M before adding trypsin, as higher concentrations can inhibit its activity.[14][15]
 - Optimize Enzyme-to-Protein Ratio: A typical trypsin-to-protein ratio is 1:50 to 1:100 (w/w).
 [15][16] For complex or resistant proteins, a higher enzyme concentration (e.g., 1:20) may be necessary.



- Check for Inhibitors: Ensure that detergents and other chemicals that might inhibit trypsin activity are removed or their concentration is significantly reduced before digestion.[9]
- Incubation Time and Temperature: An overnight incubation at 37°C is standard.[3][17]
 Ensure the temperature is maintained consistently.

Problem 4: Viscous sample or residue after evaporating TEAB.

- Cause: This can be due to a very high initial concentration of TEAB or the presence of contaminants in the sample.[12]
- Solution:
 - Verify TEAB Concentration: Ensure you are using the correct concentration of TEAB in your final digestion volume.
 - Sample Clean-up: If you suspect contaminants, consider a clean-up step like precipitation (e.g., with TCA) or using a 2D clean-up kit before digestion.[12]
 - Repeated Lyophilization Cycles: To ensure complete removal of TEAB, perform 2-3 cycles
 of resuspending the sample in a volatile solvent (like water or ammonium bicarbonate
 solution) and drying it down.[12]

Data Presentation

Table 1: Comparison of Different Digestion Buffers on Artificial Asparagine (Asn) Deamidation.



Digestion Buffer (50 mM)	Relative Order of Asn Deamidation	Half-life of Asn Deamidation at 37°C	Notes
Ammonium Acetate (pH 6)	Lowest	51.4 ± 6.0 days	May reduce trypsin activity.[2][6]
Tris-HCl (pH 8)	Low	~2.2 days (23x shorter than Ammonium Acetate)	A commonly used and mild catalyst for deamidation.[2][6]
Ammonium Bicarbonate (ABC)	Medium	~12 hours (104x shorter than Ammonium Acetate)	A very common, volatile buffer for proteomics.[2][6]
Triethylammonium Bicarbonate (TEAB)	Highest	~9 hours (137x shorter than Ammonium Acetate)	Recommended for iTRAQ/TMT labeling but induces the most deamidation.[2][6]
HEPES (100 mM, pH 8.5)	Lower than TEAB	Not specified	Exhibited the least amount of deamidation in a separate study.[4]

Data compiled from references[2][4][6]. The half-life values are approximate and based on a synthetic peptide containing an -Asn-Gly- sequence.

Experimental Protocols

Protocol 1: Standard In-Solution Digestion with TEAB

This protocol is a general guideline for the in-solution digestion of proteins using TEAB buffer.

- Protein Solubilization and Denaturation:
 - Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea in 100 mM TEAB).[17][18]



- · Reduction:
 - Add dithiothreitol (DTT) to a final concentration of 5-10 mM.
 - Incubate at 37°C for 45-60 minutes.[17][19]
- Alkylation:
 - Add iodoacetamide (IAA) to a final concentration of 11-20 mM.
 - Incubate in the dark at room temperature for 15-30 minutes.[14][17]
- Dilution:
 - Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 1 M.[14]
- · Digestion:
 - Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
 - Incubate overnight at 37°C.[17][19]
- · Quenching:
 - Stop the digestion by adding formic acid to a final concentration of 0.1-1%, bringing the pH to approximately 3.[17][19]
- Desalting:
 - Desalt the resulting peptide mixture using a C18 column or Zip-Tip before LC-MS/MS analysis.[17]

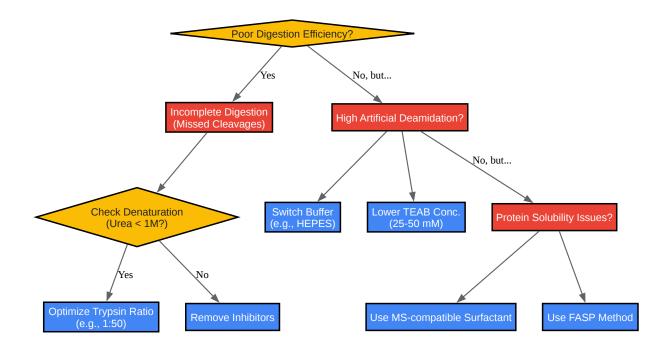
Visualizations





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Caption: A typical workflow for in-solution protein digestion using TEAB buffer.



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Caption: A troubleshooting decision tree for common protein digestion issues.

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